Tiagabine-methyl-d6 Hydrochloride

Description

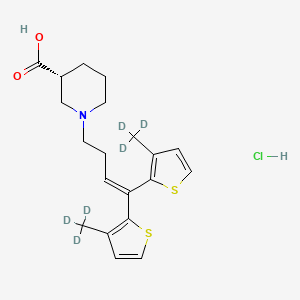

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKARLAABCGMCN-OUCKJYDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tiagabine-methyl-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Tiagabine and the specific application of its deuterated analog, Tiagabine-methyl-d6 Hydrochloride. Tiagabine functions as a potent and selective inhibitor of the GABA transporter 1 (GAT-1), leading to enhanced GABAergic neurotransmission and serving as an effective anticonvulsant. This document elucidates the molecular interactions, pharmacodynamic consequences, and the critical role of the deuterated form as an internal standard in bioanalytical assays. Furthermore, it details established experimental protocols for characterizing GAT-1 inhibition, offering a comprehensive resource for professionals in neuroscience and drug development.

The GABAergic Synapse: The Stage for Inhibition

GABA: The Brain's Primary Inhibitory Neurotransmitter

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its primary role is to reduce neuronal excitability by binding to postsynaptic GABA receptors (GABA-A and GABA-B), which leads to hyperpolarization of the neuronal membrane. This inhibitory tone is crucial for balancing neuronal excitation and maintaining normal brain function. Dysregulation of the GABAergic system has been implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

GABA Transporters (GATs): Regulating Synaptic Tone

The action of GABA in the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter 1 (BGT-1).[1][2] GAT-1 is the most abundant subtype in the brain and is primarily localized on presynaptic nerve terminals, making it a key regulator of synaptic GABA concentration and a prime target for therapeutic intervention.[1][3] By controlling the duration and spatial extent of GABAergic signaling, GAT-1 plays a pivotal role in modulating neuronal inhibition.

Tiagabine: A Selective GAT-1 Inhibitor

Core Mechanism of Action

Tiagabine is a derivative of nipecotic acid that functions as a potent and selective inhibitor of GAT-1.[3][4] Its primary mechanism of action is to bind to GAT-1 and block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glia.[5] This inhibition leads to an increase in the extracellular concentration of GABA, thereby prolonging its availability to bind to postsynaptic GABA receptors.[6] The resulting enhancement of GABA-mediated inhibition helps to stabilize neural activity and reduce the excessive neuronal firing characteristic of epileptic seizures.[7][8]

Structural Insights into Inhibition

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the interaction between Tiagabine and human GAT-1.[9] These studies reveal that Tiagabine locks the GAT-1 transporter in an inward-open conformation.[2][10][11] This action effectively blocks the intracellular gate of the GABA transport pathway, preventing the transporter from cycling back to an outward-facing state to bind more GABA. This structural insight explains the mixed-type (competitive and non-competitive) inhibition profile of Tiagabine, as it involves both initial binding to the substrate site and subsequent conformational locking of the transporter.[9][12]

Pharmacodynamic Consequences: Enhancing GABAergic Tone

By inhibiting GAT-1, Tiagabine effectively increases the concentration and residence time of GABA in the synapse. In vivo microdialysis studies in rats have demonstrated that systemic administration of Tiagabine leads to a significant, dose-dependent increase in extracellular GABA levels in brain regions such as the globus pallidus and substantia nigra.[6] This elevation of ambient GABA enhances both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition, leading to a more pronounced inhibitory tone throughout the neural network. This generalized reduction in neuronal excitability is the basis for its efficacy as an adjunctive therapy for partial seizures.

Selectivity and Potency

Tiagabine's therapeutic utility is underpinned by its high potency and selectivity for the GAT-1 transporter over other GAT subtypes and neurotransmitter receptors. This selectivity minimizes off-target effects.

| Target | Inhibitory Potency (IC₅₀) | Reference |

| GAT-1 (human, recombinant) | 390 ± 30 nM | [9] |

| GAT-1 (synaptosomal uptake) | 67 nM | [4][5][13] |

| mGAT2 (mouse) | 300 µM | [13] |

| mGAT3 (mouse) | >300 µM | [13] |

| mGAT4 (mouse) | 800 µM | [13] |

As shown in Table 1, Tiagabine displays a significantly higher affinity for GAT-1 compared to other GABA transporter subtypes, with a reported selectivity of 10,000–20,000-fold higher for GAT-1 over GAT-2 and GAT-3.[9]

The Role of Tiagabine-methyl-d6 Hydrochloride in Research

Purpose of the Hydrochloride Salt

The active pharmaceutical ingredient (API) Tiagabine is a basic compound. It is formulated as a hydrochloride salt by reacting it with hydrochloric acid. This is a common practice in pharmaceutical development to improve the physicochemical properties of a drug. The hydrochloride salt form of Tiagabine enhances its stability, water solubility, and dissolution rate, which facilitates oral formulation and improves absorption and bioavailability.[14][15][16][17][18]

Deuteration (methyl-d6): Creating a High-Fidelity Internal Standard

Tiagabine-methyl-d6 is a stable isotope-labeled (SIL) version of Tiagabine where the six hydrogen atoms on the two methyl groups of the thienyl rings have been replaced with deuterium. Unlike therapeutic deuterated drugs where this substitution is intended to alter metabolism via the kinetic isotope effect, the purpose of Tiagabine-methyl-d6 is to serve as an ideal internal standard for quantitative bioanalysis.

In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to samples to correct for analytical variability. A deuterated standard is considered the "gold standard" because:

-

Co-elution: It is chemically identical to the analyte (Tiagabine) and therefore behaves identically during sample extraction, chromatography, and ionization.

-

Mass Shift: It has a higher mass (in this case, +6 Daltons) due to the deuterium atoms, allowing the mass spectrometer to distinguish it from the non-deuterated drug being quantified.

-

Improved Accuracy: By normalizing the analyte's signal to the internal standard's signal, it corrects for variations in sample recovery, injection volume, and matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification.

Application in Bioanalytical Methods

Tiagabine-methyl-d6 Hydrochloride is indispensable for pharmacokinetic (PK) and drug metabolism studies. Researchers use it as an internal standard in LC-MS/MS methods to accurately measure concentrations of Tiagabine in biological matrices such as plasma, serum, and cerebrospinal fluid. This precise quantification is essential for determining key PK parameters like absorption, distribution, metabolism, and excretion (ADME), which are critical for dose determination and regulatory submission.

Experimental Protocols for Characterizing GAT-1 Inhibition

Protocol: Synaptosomal [³H]-GABA Uptake Assay

This in vitro functional assay is a cornerstone for evaluating the potency of GAT-1 inhibitors. It utilizes synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[19][20][21]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Tiagabine) on GABA uptake via GAT-1.

Materials:

-

Freshly isolated brain tissue (e.g., rat cortex)

-

Sucrose homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Krebs-HEPES buffer

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid)

-

Test compound (Tiagabine) and vehicle (e.g., DMSO)

-

Scintillation fluid and vials

-

Microcentrifuge, liquid scintillation counter, Dounce homogenizer

Step-by-Step Methodology:

-

Synaptosome Preparation: a. Homogenize fresh brain tissue in ice-cold sucrose homogenization buffer using a Dounce homogenizer.[22][23] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (P1 pellet). c. Transfer the supernatant (S1) to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet). d. Resuspend the P2 pellet in Krebs-HEPES buffer and determine protein concentration (e.g., via BCA assay).

-

GABA Uptake Assay: a. Aliquot the synaptosomal suspension into assay tubes. b. Add varying concentrations of the test compound (Tiagabine) or vehicle to the tubes. c. Pre-incubate the tubes for 10 minutes at 37°C to allow the inhibitor to bind. d. Initiate the uptake reaction by adding a fixed concentration of [³H]-GABA. e. Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake. f. Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

-

Quantification: a. Place the filters into scintillation vials with scintillation fluid. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. This value represents the amount of [³H]-GABA taken up by the synaptosomes.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percent inhibition against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Rationale and Interpretation

This experimental design is authoritative because it directly measures the functional consequence of GAT-1 inhibition—the reduction of GABA transport into nerve terminals. The use of radiolabeled substrate provides high sensitivity. The resulting IC₅₀ value is a critical quantitative measure of a compound's potency, allowing for direct comparison between different inhibitors and providing essential data for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

The mechanism of action of Tiagabine is centered on its potent and selective inhibition of the GAT-1 transporter, which enhances GABAergic neurotransmission by increasing synaptic GABA levels. This targeted action underpins its clinical efficacy as an anticonvulsant. The deuterated analog, Tiagabine-methyl-d6 Hydrochloride, is not a therapeutic agent but a vital analytical tool. Its role as a stable isotope-labeled internal standard is fundamental to the accurate quantification of Tiagabine in biological systems, enabling robust pharmacokinetic analysis and supporting the entire drug development lifecycle. A thorough understanding of both the pharmacological mechanism and the analytical methodologies is essential for professionals dedicated to advancing neuroscience and developing next-generation therapeutics.

References

-

MLJDental. (2024). What is Hydrochloride Utilized for in Tablets? [Online] Available at: [Link]

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Online] Available at: [Link]

-

Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets? [Online] Available at: [Link]

-

Baranowska-Bosiacka, I., et al. (2020). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. International Journal of Molecular Sciences, 21(19), 7227. [Online] Available at: [Link]

-

Vidya ITI. (n.d.). What is Hydrochloride Made Use Of for in Tablets? [Online] Available at: [Link]

-

Protein Data Bank Japan. (n.d.). EMDB-33675: Cryo-EM structure of human GABA transporter GAT1 bound with tiagabine. [Online] Available at: [Link]

-

Wisdomlib. (2025). Hydrochloride salt: Significance and symbolism. [Online] Available at: [Link]

-

Kaczor, A. A., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(22), 13888. [Online] Available at: [Link]

-

Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Topics in Medicinal Chemistry, 5(9), 849-861. [Online] Available at: [Link]

-

RCSB PDB. (2023). 7Y7Z: Cryo-EM structure of human GABA transporter GAT1 bound with tiagabine in NaCl solution in an inward-open state at 3.2 angstrom. [Online] Available at: [Link]

-

Adesh, M., et al. (2023). Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. Nature Structural & Molecular Biology, 30(7), 912-921. [Online] Available at: [Link]

-

Kaczor, A. A., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(22), 13888. [Online] Available at: [Link]

-

Wieder, M., et al. (2017). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry, 60(2), 854-867. [Online] Available at: [Link]

-

Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 626-633. [Online] Available at: [Link]

-

Thompson, S. M., & Gähwiler, B. H. (1992). Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures. The Journal of Physiology, 451, 329-345. [Online] Available at: [Link]

-

Fink-Jensen, A., et al. (1992). The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. European Journal of Pharmacology, 220(2-3), 197-201. [Online] Available at: [Link]

-

ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes? [Online] Available at: [Link]

-

White, H. S., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Journal of Pharmacology and Experimental Therapeutics, 338(2), 553-561. [Online] Available at: [Link]

-

Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use? Neuromethods, 139, 43-61. [Online] Available at: [Link]

-

De Sarro, G., et al. (1997). Tigabine hydrochloride, an inhibitor of gamma-aminobutyric acid (GABA) uptake, induces cortical depolarizations in vitro. Brain Research, 753(2), 260-268. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Proposed two-step mode of tiagabine inhibition. [Online] Available at: [Link]

-

Kaczor, A. A., et al. (2022). Analysis of different binding modes for tiagabine within the GAT-1 transporter. Biomolecules, 12(11), 1663. [Online] Available at: [Link]

-

Richards, D. A., & Bowery, N. G. (1996). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). Neurochemistry International, 29(3), 269-277. [Online] Available at: [Link]

-

Fykse, E. M., & Fonnum, F. (1988). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. Journal of Neurochemistry, 50(4), 1237-1242. [Online] Available at: [Link]

Sources

- 1. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]

- 5. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tigabine hydrochloride, an inhibitor of gamma-aminobutyric acid (GABA) uptake, induces cortical depolarizations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tiagabine hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]

- 14. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]

- 15. pharmaoffer.com [pharmaoffer.com]

- 16. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 17. vidyaiti.co [vidyaiti.co]

- 18. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tiagabine-methyl-d6 Hydrochloride for Advanced Research

This guide provides a comprehensive overview of the chemical and physical properties of Tiagabine-methyl-d6 Hydrochloride, an essential tool for researchers, scientists, and drug development professionals. Designed to move beyond a simple data sheet, this document offers in-depth insights into the practical application and theoretical underpinnings of this isotopically labeled compound, ensuring scientific integrity and empowering rigorous experimental design.

Section 1: Core Identity and Physicochemical Characteristics

Tiagabine-methyl-d6 Hydrochloride is the deuterated analog of Tiagabine Hydrochloride, an anticonvulsant drug used in the management of epilepsy. The six deuterium atoms are incorporated into the two methyl groups attached to the thiophene rings. This isotopic labeling makes it an ideal internal standard for quantitative analysis of tiagabine in biological matrices by mass spectrometry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tiagabine-methyl-d6 Hydrochloride is presented in Table 1. These properties are fundamental to its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | (3R)-1-[4,4-bis(3-(methyl-d3)-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Hydrochloride | [1] |

| Synonyms | Gabitril-d6, Tiagabine-D6 hydrochloride | [1] |

| Molecular Formula | C₂₀H₂₀D₆ClNO₂S₂ | [1] |

| Molecular Weight | 418.05 g/mol | [1] |

| CAS Number | 1217808-68-8 | [2] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 108-110°C | [1] |

| Purity | ≥95% (HPLC) | [3] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) |

Solubility Profile

Protocol for Preparing a Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of Tiagabine-methyl-d6 Hydrochloride.

-

Transfer the solid to a 1 mL volumetric flask.

-

Add approximately 0.5 mL of DMSO to dissolve the solid completely.

-

Once dissolved, bring the volume up to 1 mL with DMSO.

-

Store the stock solution at -20°C for long-term stability.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound. Tiagabine-methyl-d6 Hydrochloride should be stored at -20°C in a tightly sealed container, protected from light and moisture[1]. Under these conditions, the solid form is stable for extended periods. Stock solutions in DMSO can be stored at -20°C for several weeks, though it is always recommended to prepare fresh solutions for critical experiments.

Section 2: Spectroscopic and Structural Elucidation

The structural integrity and isotopic enrichment of Tiagabine-methyl-d6 Hydrochloride are confirmed through various spectroscopic techniques. This section provides an expert interpretation of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for Tiagabine-methyl-d6 Hydrochloride are not publicly available, we can predict the key features based on the structure and the properties of deuterium.

-

¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled tiagabine, with the notable absence of the singlets corresponding to the two methyl groups on the thiophene rings. This absence provides direct evidence of successful deuteration at these positions. The remaining protons on the piperidine ring, the butenyl chain, and the thiophene rings will show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of the unlabeled compound. However, the signals for the deuterated methyl carbons will be significantly attenuated and may appear as multiplets due to carbon-deuterium coupling. This provides further confirmation of the isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where the utility of Tiagabine-methyl-d6 Hydrochloride as an internal standard is realized. The six-dalton mass difference from the unlabeled tiagabine allows for clear differentiation in a mass spectrometer.

Expected Fragmentation Pattern (Electrospray Ionization - ESI+):

The protonated molecule [M+H]⁺ of Tiagabine-methyl-d6 Hydrochloride is expected at m/z 418.05. The fragmentation pattern in tandem MS (MS/MS) will be crucial for its use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays. Based on studies of unlabeled tiagabine, the fragmentation is expected to occur at the piperidine ring and the butenyl chain[4][6].

A proposed fragmentation pathway is illustrated in the following diagram:

Caption: Proposed ESI-MS fragmentation of Tiagabine-methyl-d6 HCl.

The key to a robust analytical method is the selection of unique and intense precursor-to-product ion transitions for both the analyte (tiagabine) and the internal standard (Tiagabine-methyl-d6 Hydrochloride).

Section 3: Synthesis Pathway

While a detailed, step-by-step synthesis protocol for Tiagabine-methyl-d6 Hydrochloride is not publicly disclosed, a plausible synthetic route can be conceptualized based on known organic chemistry principles and methods for isotopic labeling. The synthesis of the unlabeled tiagabine is well-documented[7][8][9][10]. The key challenge in the synthesis of the deuterated analog lies in the introduction of the six deuterium atoms onto the methyl groups of the two thiophene rings.

A general workflow for the synthesis is proposed below:

Caption: Conceptual synthetic workflow for Tiagabine-methyl-d6 HCl.

The synthesis of the deuterated 3-methylthiophene precursor is a critical step. This can be achieved through various methods, including the use of deuterated methylating agents like CD₃I or by H/D exchange reactions on 3-methylthiophene.

Section 4: Application as an Internal Standard in Quantitative Analysis

The primary and most critical application of Tiagabine-methyl-d6 Hydrochloride is as an internal standard in the quantitative analysis of tiagabine in complex biological matrices such as plasma, serum, or urine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry. The mass difference allows for its distinct detection.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement from the biological matrix.

-

Correction for Sample Preparation Variability: It accounts for losses during extraction, evaporation, and reconstitution steps.

-

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and precision are significantly improved.

Experimental Protocol: UPLC-MS/MS Quantification of Tiagabine

This section provides a detailed, step-by-step protocol for the quantification of tiagabine in human plasma using Tiagabine-methyl-d6 Hydrochloride as an internal standard. This protocol is based on established methods for the analysis of antiepileptic drugs[1][11][12].

4.2.1. Materials and Reagents

-

Tiagabine reference standard

-

Tiagabine-methyl-d6 Hydrochloride internal standard

-

Human plasma (drug-free)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

4.2.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of tiagabine and Tiagabine-methyl-d6 Hydrochloride in DMSO.

-

Working Standard Solutions: Prepare a series of working standard solutions of tiagabine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Tiagabine-methyl-d6 Hydrochloride in 50:50 (v/v) methanol:water.

4.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.

4.2.4. UPLC-MS/MS Conditions

-

UPLC System: A high-performance UPLC system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good separation and peak shape.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Tiagabine: [Precursor ion]⁺ → [Product ion]⁺

-

Tiagabine-methyl-d6: 418.1 → [Product ion]⁺

-

4.2.5. Data Analysis and Quantification

The concentration of tiagabine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the calibrator samples.

Section 5: Conclusion

Tiagabine-methyl-d6 Hydrochloride is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its well-defined chemical and physical properties, coupled with its primary application as a highly effective internal standard, enable the development of robust and reliable analytical methods for the quantification of tiagabine. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important research compound.

References

-

Hubert-Roux, M., Skiba, M., Sughir, A., Lahiani-Skiba, M., Olivier-Chanu, F., Levacher, V., & Lange, C. M. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(3), 287–296. [Link]

- LGC Standards. (n.d.). Certificate of Analysis.

-

ResearchGate. (2025). Tiagabine (antiepileptic) synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1217808-68-8| Chemical Name : Tiagabine-methyl-d6 Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). Tiagabine (antiepileptic) retrosynthesis. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Retrieved from [Link]

- Google Patents. (n.d.). CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.

-

Wang, P., et al. (2023). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 13(34), 23653-23660. [Link]

-

ResearchGate. (n.d.). Retention times, accurate masses and elemental compositions of degradation products (DPs) of tiagabine. Retrieved from [Link]

-

University of Alabama at Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Li, Y., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Scientific Reports, 13(1), 8783. [Link]

-

National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

Sources

- 1. Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in whole blood and application to post-mortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Tiagabine-methyl-d6 Hydrochloride, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 4. researchgate.net [researchgate.net]

- 5. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]

- 6. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 11. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rationale for Isotopically Labeled Tiagabine

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Tiagabine-d6

This guide provides a comprehensive overview of the synthesis of Tiagabine with a specific focus on the introduction of a stable isotopic label, yielding Tiagabine-d6. This deuterated analog is invaluable as an internal standard for quantitative bioanalytical studies. The narrative delves into the strategic choices behind the synthetic route, detailed experimental protocols, and the analytical techniques required to validate the final product.

Tiagabine is a potent anticonvulsant drug that functions as a selective inhibitor of the GABA transporter type 1 (GAT-1), leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[1][2] The therapeutic efficacy of Tiagabine is highly dependent on its stereochemistry, with the (R)-enantiomer being substantially more potent.[3]

In drug development and clinical pharmacology, the accurate quantification of a drug in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The "gold standard" for such quantitative analysis is liquid chromatography-mass spectrometry (LC-MS).[4] The robustness and reliability of LC-MS assays are significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard.[5][6]

A SIL internal standard, such as Tiagabine-d6, is chemically identical to the analyte but has a higher mass.[7] Its key advantages include:

-

Co-elution: It chromatographically co-elutes with the unlabeled drug, experiencing the same matrix effects (ion suppression or enhancement) and thus providing superior normalization.[5][7]

-

Similar Extraction Recovery: It mimics the analyte during sample preparation, correcting for any variability in the extraction process.[7]

-

Improved Accuracy and Precision: The use of a SIL-IS is known to significantly improve the accuracy and precision of bioanalytical methods, a stance supported by regulatory agencies like the European Medicines Agency (EMA).[4][5]

This guide outlines a robust synthetic strategy to prepare Tiagabine-d6, specifically by incorporating two methyl-d3 groups onto the thiophene rings of the molecule.

Retrosynthetic Strategy

A logical retrosynthetic analysis of Tiagabine-d6 dictates the overall synthetic plan. The primary disconnection is the N-alkylation of the (R)-nipecotic acid core. The lipophilic sidechain, containing the deuterium labels, can be synthesized separately and then coupled to the heterocyclic amine. This modular approach allows for the careful and confirmed introduction of the isotopic labels before the final assembly step.

The key deuterated intermediate is identified as an activated form of the 4,4-di(3-(methyl-d3)thien-2-yl)but-3-ene sidechain, such as an alkyl halide. This intermediate, in turn, can be constructed from a deuterated Grignard reagent derived from 2-bromo-3-(methyl-d3)-thiophene. The synthesis of this deuterated thiophene building block is a critical step, originating from a commercially available deuterated methyl source, such as iodomethane-d3 (CD₃I).

Caption: Retrosynthetic analysis of Tiagabine-d6.

Synthesis of Key Intermediates

Preparation of Iodomethane-d3 (CD₃I)

The isotopic label originates from a commercially available source, typically methanol-d4 (CD₃OD). A reliable and scalable method for converting deuterated methanol to iodomethane-d3 is the reaction with iodine and red phosphorus.[8]

Experimental Protocol: Synthesis of Iodomethane-d3

-

To a dry 250 mL flask equipped with a reflux condenser and under an inert atmosphere (Argon), slowly add red phosphorus (50.0 g, 1.6 mol), H₂O (100 mL), and elemental iodine (250.0 g, 1.0 mol) at -15 °C over 30 minutes.[8]

-

Gradually add deuterated methanol (CD₃OD, 30.0 g, 0.8 mol) to the reaction mixture.

-

Heat the mixture to 65 °C and maintain stirring for approximately 2 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Distill the reaction mixture at 45 °C, collecting the fractions corresponding to iodomethane-d3.

Causality: This is a classic method for converting alcohols to alkyl iodides. The in situ generation of phosphorus triiodide (PІ₃) from red phosphorus and iodine is the key reactive species that converts the hydroxyl group of methanol-d4 into a good leaving group, which is subsequently displaced by the iodide ion.

Synthesis of 2-Bromo-3-(methyl-d3)-thiophene

This crucial building block is prepared via regioselective lithiation of 2,3-dibromothiophene followed by quenching with the newly synthesized iodomethane-d3.

Experimental Protocol: Synthesis of 2-Bromo-3-(methyl-d3)-thiophene

-

Dissolve 2,3-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

-

Add the previously synthesized iodomethane-d3 (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-bromo-3-(methyl-d3)-thiophene.

Causality: The bromine at the 2-position of the thiophene ring is more susceptible to lithium-halogen exchange than the bromine at the 3-position due to the higher acidity of the adjacent proton. This regioselectivity allows for the precise introduction of the electrophile (in this case, the deuterated methyl group from CD₃I) at the 2-position, which after rearrangement and quenching gives the desired 3-substituted product.

Synthesis of the Deuterated Sidechain Precursor

The deuterated sidechain is assembled using a Grignard reaction, a robust method for carbon-carbon bond formation.[9]

Experimental Protocol: Synthesis of 4-bromo-1,1-di(3-(methyl-d3)thien-2-yl)butane

-

Grignard Reagent Formation: In a flame-dried flask under argon, add magnesium turnings (2.2 eq). Add a solution of 2-bromo-3-(methyl-d3)-thiophene (2.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve ethyl 4-bromobutyrate (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.[9]

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3 hours.[9]

-

Ring Opening and Halogenation: Cool the reaction mixture and quench by carefully adding an aqueous solution of hydrobromic acid (HBr). This step hydrolyzes the intermediate and facilitates the ring-opening of the initially formed cyclic ether, followed by conversion of the resulting alcohol to the corresponding bromide.

-

Extract the product with an organic solvent, dry the organic phase, and purify by chromatography to obtain the target sidechain, 4-bromo-1,1-di(3-(methyl-d3)thien-2-yl)butane.

Final Assembly: N-Alkylation of (R)-Nipecotic Acid

The final step is the coupling of the isotopically labeled sidechain with the chiral core, (R)-nipecotic acid.[10]

Caption: Overall synthetic workflow for Tiagabine-d6.

Experimental Protocol: Synthesis of Tiagabine-d6

-

Dissolve (R)-nipecotic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq), to the solution.

-

Add the deuterated sidechain, 4-bromo-1,1-di(3-(methyl-d3)thien-2-yl)butane (1.1 eq), to the mixture.

-

Heat the reaction mixture to approximately 60-70 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield pure Tiagabine-d6.

Purification and Analytical Characterization

Purification is typically achieved using silica gel chromatography. The final validation of the synthesized Tiagabine-d6 is crucial and relies on a combination of spectroscopic techniques.

| Parameter | Method | Expected Outcome |

| Identity & Structure | ¹H NMR, ¹³C NMR | ¹H NMR: Absence of signals for the two thiophene methyl groups (~2.2 ppm). Other peaks should match the Tiagabine standard spectrum. ¹³C NMR: Signals for the deuterated methyl carbons will be observed as multiplets due to C-D coupling and will be shifted slightly upfield. |

| Mass Confirmation | High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak ([M+H]⁺) should be observed at a mass exactly 6.0376 Da higher than that of unlabeled Tiagabine. |

| Purity | HPLC | Purity should be ≥98% as determined by peak area integration. |

| Isotopic Enrichment | Mass Spectrometry (MS) | The abundance of the M+6 peak relative to M+0 should indicate an isotopic enrichment of >98%. |

Self-Validation: The combination of these analytical methods provides a self-validating system. HRMS confirms the successful incorporation of the six deuterium atoms, NMR confirms their specific location by the absence of the corresponding proton signals, and HPLC confirms the overall purity of the compound.[11][12]

Conclusion

This guide presents a detailed and scientifically grounded pathway for the synthesis of Tiagabine-d6. By employing a modular strategy that begins with the synthesis of a deuterated methylating agent, the isotopic labels are incorporated early and carried through to the final product. The described protocols, rooted in established organic chemistry principles, provide a reliable method for producing high-quality, isotopically pure Tiagabine-d6, an essential tool for advancing the clinical and pharmacological understanding of this important antiepileptic drug.

References

- Google Patents. CN116041139A - Method for separating deuterated methyl iodide.

-

Bloom Tech. How do you make iodomethane d3?. (2023). Available from: [Link]

-

ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). Available from: [Link]

-

Thieme Chemistry. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Available from: [Link]

-

bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). Available from: [Link]

- Google Patents. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.

-

ResearchGate. Tiagabine (antiepileptic) synthesis. (2025). Available from: [Link]

-

ACS Publications. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

-

Who we serve. Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. (2023). Available from: [Link]

-

ResearchGate. SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: X. METHYL-d3 IODIDE AND DEUTERIUM SUBSTITUTION PRODUCTS OF METHYL ACETATE. (2025). Available from: [Link]

-

Canadian Science Publishing. SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Available from: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

-

PubMed. Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor. Available from: [Link]

-

PubMed. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). Available from: [Link]

-

KCAS Bio. The Value of Deuterated Internal Standards. (2017). Available from: [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]

-

Taylor & Francis Online. Nipecotic acid – Knowledge and References. Available from: [Link]

-

PubMed. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Available from: [Link]

-

Semantic Scholar. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Available from: [Link]

-

ResearchGate. (PDF) Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. (2025). Available from: [Link]

-

ResearchGate. (PDF) SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. (2025). Available from: [Link]

-

PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. (2017). Available from: [Link]

Sources

- 1. Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. scispace.com [scispace.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. researchgate.net [researchgate.net]

CAS number and molecular formula for Tiagabine-methyl-d6 HCl.

An In-Depth Technical Guide to Tiagabine-methyl-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Tiagabine-methyl-d6 Hydrochloride, a deuterated isotopologue of the anticonvulsant drug Tiagabine. Developed for use by researchers and drug development professionals, this document details the compound's fundamental physicochemical properties, its mechanism of action as a selective GABA reuptake inhibitor, and its critical applications in modern analytical science. The guide emphasizes the rationale behind isotopic labeling and provides detailed, field-proven protocols for its use, particularly as an internal standard in quantitative bioanalysis. By synthesizing technical data with practical insights, this whitepaper serves as an authoritative resource for the effective application of Tiagabine-methyl-d6 HCl in a research and development setting.

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Tiagabine is a potent anticonvulsant medication primarily used as an adjunctive therapy for partial seizures.[1] Its therapeutic efficacy is derived from its ability to selectively inhibit the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] By increasing the concentration of GABA in the synaptic cleft, Tiagabine enhances GABAergic neurotransmission, thereby reducing neuronal hyperexcitability.

The development and analysis of such therapeutic agents require robust and precise analytical methods, particularly for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This is where isotopically labeled compounds, such as Tiagabine-methyl-d6 Hydrochloride, become indispensable.

Why Deuteration?

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium on a drug molecule creates an isotopologue with a higher molecular weight. The key advantages of this modification are:

-

Mass Shift for Mass Spectrometry (MS): The six deuterium atoms in Tiagabine-methyl-d6 HCl provide a clear +6 Dalton mass shift. In quantitative MS-based assays (e.g., LC-MS/MS), this allows the analyte (Tiagabine) and the deuterated internal standard to be distinguished by the mass spectrometer while being chemically and chromatographically almost identical.

-

Ideal Internal Standard: Because it co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency and extraction recovery, the deuterated standard effectively corrects for variations in sample preparation and instrument response. This is the cornerstone of achieving high accuracy and precision in bioanalytical methods.

-

Preservation of Biological Activity: The substitution of hydrogen with deuterium is a subtle structural change that typically does not alter the compound's pharmacological properties, making it a perfect proxy for the parent drug in analytical systems.

This guide will explore the specific properties and applications of Tiagabine-methyl-d6 HCl, providing the technical foundation required for its effective use.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in research. The key identifiers and properties of Tiagabine-methyl-d6 Hydrochloride are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (3R)-1-[4,4-Bis(3-(methyl-d3)-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, monohydrochloride | [2] |

| Synonyms | Gabitril-d6, Tiagabine-d6 HCl | [3] |

| CAS Number | 1217808-68-8 | [2][3][4] |

| Molecular Formula | C₂₀H₁₉D₆NO₂S₂ · HCl or C₂₀H₂₀D₆ClNO₂S₂ | [2][3][4] |

| Molecular Weight | 418.05 g/mol | [3] |

| Form | Off-White Solid | [5] |

| Melting Point | 108-110°C | [5] |

| Solubility | Soluble in DMSO, Methanol, and Water | [2] |

Mechanism of Action: Enhancing GABAergic Inhibition

Tiagabine exerts its anticonvulsant effect by potentiating the action of GABA. It achieves this by selectively binding to the GABA transporter 1 (GAT-1), a protein responsible for removing GABA from the synaptic cleft and transporting it back into presynaptic neurons and surrounding glial cells.[1]

By inhibiting GAT-1, Tiagabine effectively reduces GABA clearance, leading to a sustained elevation of extracellular GABA levels. This increased availability of GABA allows it to bind more extensively to postsynaptic GABAₐ and GABAₑ receptors, enhancing the influx of chloride ions and causing hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in a net inhibitory effect on the central nervous system.

The following diagram illustrates this mechanism at the synaptic level.

Caption: Mechanism of Tiagabine action at a GABAergic synapse.

Analytical Methodologies: Quantitative Analysis

The primary application of Tiagabine-methyl-d6 HCl is as an internal standard for the quantification of Tiagabine in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose. Below is a representative protocol for the therapeutic drug monitoring of Tiagabine using GC-MS, adapted from established methodologies.[6]

Experimental Protocol: Tiagabine Quantification in Serum by GC-MS

This protocol describes a robust method for determining Tiagabine concentrations, a critical process for therapeutic drug monitoring to ensure patient safety and efficacy.[6]

1. Materials and Reagents:

-

Patient Serum Samples

-

Tiagabine Standard Solutions (for calibration curve)

-

Tiagabine-methyl-d6 HCl (Internal Standard - IS) Working Solution

-

Ethyl ether-isobutanol (98:2 v/v) extraction solvent

-

Methanol (HPLC grade)

-

Diazomethane derivative (e.g., (Trimethylsilyl)diazomethane solution)

-

GC-MS system with a crosslinked phenyl methyl siloxane capillary column

2. Sample Preparation and Extraction:

-

Step 2.1: To 1.0 mL of serum sample (or calibrator/QC), add 50 µL of the Internal Standard working solution. Vortex briefly.

-

Step 2.2: Add 5.0 mL of the ethyl ether-isobutanol extraction solvent.

-

Step 2.3: Cap and vortex vigorously for 2 minutes.

-

Step 2.4: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Step 2.5: Carefully transfer the upper organic layer to a clean glass tube.

3. Derivatization (Methylation):

-

Step 3.1: To the collected organic phase, add 20 µL of methanol and 10 µL of the diazomethane derivative solution. Causality Note: Methylation is necessary to convert the carboxylic acid group of Tiagabine into a more volatile methyl ester, which is required for effective gas chromatography.

-

Step 3.2: Allow the reaction to proceed for 15 minutes at room temperature.

-

Step 3.3: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution and Analysis:

-

Step 4.1: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate).

-

Step 4.2: Inject 1-2 µL of the reconstituted sample into the GC-MS system.

-

Step 4.3: Monitor the characteristic mass fragments (e.g., m/z = 156 for methylated Tiagabine) for both the analyte and the internal standard.[6]

5. Quantification:

-

Step 5.1: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the prepared calibrators.

-

Step 5.2: Determine the concentration of Tiagabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this analytical process is visualized below.

Caption: Workflow for Tiagabine quantification using GC-MS.

Conclusion

Tiagabine-methyl-d6 Hydrochloride is a vital tool for the pharmaceutical research and development community. Its design as a stable-label internal standard is a direct response to the need for highly accurate, precise, and reliable quantitative bioanalytical methods. By providing a near-perfect proxy for the parent drug during sample processing and analysis, it enables researchers to overcome matrix effects and instrumental variability, ensuring the integrity of data in therapeutic drug monitoring, pharmacokinetic analyses, and other critical studies. This guide has provided the core technical information and procedural framework necessary for its knowledgeable and effective implementation in the laboratory.

References

-

Tiagabine-methyl-d6 Hydrochloride CAS - United States Biological.

-

Tiagabine-d6 Hydrochloride | CAS No- 1217808-68-8 | Simson Pharma Limited.

-

1217808-68-8| Chemical Name : Tiagabine-methyl-d6 Hydrochloride - Pharmaffiliates.

-

Tiagabine-methyl-d6 Hydrochloride | C20H26ClNO2S2 | CID 46783079 - PubChem.

-

SI200040: Tiagabine-d6.HCl | 1217808-68-8 - Sussex Research Laboratories Inc.

-

Tiagabine-methyl-d6 Hydrochloride | CAS 1217808-68-8 - LGC Standards.

-

Tiagabine-d6 (hydrochloride) (CAS Number: 1217808-68-8) | Cayman Chemical.

-

Chollet, D. F., et al. (1999). Gas Chromatography-Mass Spectrometry Assay Method for the Therapeutic Drug Monitoring of the Antiepileptic Drug Tiagabine . Journal of Pharmaceutical and Biomedical Analysis, 21(3), 641-6.

-

Vaishnav, S. H. (2018). Stability Indicating RP-HPLC Method Development and Validation for Estimation of Tiagabine Hydrochloride in Tablet . Indo American Journal of Pharmaceutical Sciences, 05(04).

-

Kishore, V. N. V., et al. Simultaneous Quantification of Tiagabine and its Related Substance by a Stability-Indicating RP-HPLC Method . ResearchGate.

-

Tiagabine EP Impurities & USP Related Compounds - SynThink Research Chemicals.

-

Kaczmarek, E., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry . Rapid Communications in Mass Spectrometry, 26(3), 287-96.

-

Tiagabine-methyl-d6 Hydrochloride | CAS 145821-59-6 (unlabeled) | SCBT.

-

Li, L., et al. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol . Synlett, 34(04), 363-367.

-

Tiagabine | C20H25NO2S2 | CID 60648 - PubChem.

Sources

- 1. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. sussex-research.com [sussex-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. Gas chromatography-mass spectrometry assay method for the therapeutic drug monitoring of the antiepileptic drug tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of deuterated tiagabine as a GAT-1 inhibitor.

An In-Depth Technical Guide: The Biological Activity of Deuterated Tiagabine as a Selective GAT-1 Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the anticipated biological activity of a deuterated analog of tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor. Tiagabine is an established antiepileptic agent whose therapeutic utility is constrained by a short pharmacokinetic half-life, necessitating frequent dosing and leading to significant plasma concentration fluctuations. Strategic substitution of hydrogen with deuterium at key metabolic sites—a concept known as the Kinetic Isotope Effect (KIE)—presents a scientifically grounded approach to retard metabolic clearance. This guide elucidates the foundational pharmacology of tiagabine, details the principles of metabolic deuteration, and projects the enhanced pharmacokinetic and pharmacodynamic profile of a deuterated variant. We provide detailed experimental protocols for in vitro and in vivo characterization and discuss the profound therapeutic implications of developing a metabolically robust GAT-1 inhibitor for neurological disorders.

Introduction: The GABAergic System and the Rationale for GAT-1 Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining balanced neuronal activity. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is carried out by a family of GABA transporters (GATs).[1] Of these, GAT-1 is the most abundantly expressed isoform in the brain and is responsible for the majority of GABA clearance.[2]

Inhibition of GAT-1 blocks this reuptake mechanism, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory action at postsynaptic receptors.[1][3] This enhancement of GABAergic tone is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, most notably epilepsy.[2]

1.1 Tiagabine: A Selective GAT-1 Inhibitor

Tiagabine is a potent and highly selective inhibitor of GAT-1, with an in vivo IC₅₀ of approximately 67 nM.[4] By binding to the transporter, it locks GAT-1 in an inward-open conformation, effectively stalling the translocation cycle and preventing GABA reuptake.[5] While effective, the clinical utility of tiagabine is hampered by its pharmacokinetic profile. It is rapidly metabolized, primarily by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in a short elimination half-life of 7-9 hours in healthy volunteers, which can be drastically reduced to 2-5 hours in patients taking enzyme-inducing antiepileptic drugs.[6][7][8] This necessitates multiple daily doses and can lead to side effects associated with peak plasma concentrations.

1.2 Strategic Deuteration and the Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can significantly slow the rate of a chemical reaction if the cleavage of the carbon-hydrogen bond is the rate-determining step.[9] This phenomenon, the Kinetic Isotope Effect (KIE), is due to the higher bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[10] In drug development, this strategy is employed to retard oxidative metabolism by enzymes like the CYP450 family, thereby improving a drug's pharmacokinetic properties.[9][11][12] The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach.[13]

This guide explores the scientific foundation for creating a deuterated analog of tiagabine to produce a "best-in-class" GAT-1 inhibitor with an optimized clinical profile.

Rationale and Design of Deuterated Tiagabine

The primary objective for deuterating tiagabine is to attenuate its rapid CYP3A4-mediated metabolism. By replacing hydrogen with deuterium at the primary sites of metabolic oxidation, we can leverage the KIE to decrease the rate of metabolic clearance.

Key Goals of Deuteration:

-

Prolong Elimination Half-Life: Reduce the rate of metabolism to extend the drug's duration of action.

-

Decrease Dosing Frequency: Enable a potential once- or twice-daily dosing regimen, improving patient adherence.

-

Stabilize Plasma Concentrations: Lower the peak-to-trough ratio, which may lead to a more consistent therapeutic effect and a reduction in concentration-dependent side effects.

-

Mitigate Drug-Drug Interactions: A more metabolically robust molecule may be less susceptible to the influence of co-administered CYP3A4-inducing drugs.[14]

2.1 Proposed Sites for Deuteration

The structure of tiagabine features several positions susceptible to CYP3A4-mediated oxidation. Strategic deuteration would focus on the lipophilic anchor of the molecule, particularly the thienyl rings and the butenyl chain, as these are logical sites for initial oxidative attack. A full metabolic map of tiagabine would definitively identify these sites, but deuteration of these regions is the most plausible strategy to impede metabolism.

Pharmacology and Mechanism of Action

Deuteration is a subtle structural modification that does not alter a molecule's fundamental shape or its ability to bind to its pharmacological target. Therefore, deuterated tiagabine is expected to retain the same mechanism of action and selectivity for GAT-1 as its non-deuterated parent.

3.1 Pharmacodynamics: GAT-1 Inhibition

Deuterated tiagabine will function by competitively inhibiting the binding of GABA to GAT-1. This action blocks GABA reuptake, leading to an accumulation of GABA in the synaptic cleft and enhanced activation of GABA receptors on postsynaptic neurons.[1] This increases the overall inhibitory signaling in the brain, counteracting neuronal hyperexcitability.

Sources

- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 3. drugs.com [drugs.com]

- 4. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]

- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. [Clinical implications of pharmacology and pharmacokinetics of tiagabine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 13. venable.com [venable.com]

- 14. Population analysis of the pharmacokinetics of tiagabine in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetic Profile of Tiagabine-methyl-d6 Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmacokinetics Division

Executive Summary

This guide provides a comprehensive technical overview of the anticipated preclinical pharmacokinetic profile of Tiagabine-methyl-d6 Hydrochloride, a deuterated isotopologue of the established antiepileptic drug, tiagabine. The strategic incorporation of deuterium is hypothesized to modulate the metabolic fate of the parent compound, primarily by leveraging the kinetic isotope effect (KIE) to attenuate the rate of cytochrome P450-mediated metabolism.[1][2][] This alteration is projected to enhance key pharmacokinetic parameters, such as half-life and systemic exposure (AUC), potentially leading to a more favorable dosing regimen and improved therapeutic window. This document outlines the theoretical basis for these improvements, details the requisite in vitro and in vivo preclinical workflows for characterization, and presents expected comparative data against non-deuterated tiagabine. All methodologies are designed to meet rigorous scientific and regulatory standards, ensuring data integrity and translatability.[4][5][6]

Introduction: The Rationale for Deuteration

Overview of Tiagabine

Tiagabine is a selective GABA (γ-aminobutyric acid) reuptake inhibitor (GRI). Its primary mechanism of action involves blocking the GAT-1 transporter, thereby increasing the concentration of GABA, the principal inhibitory neurotransmitter in the central nervous system, in the synaptic cleft.[7][8] This enhancement of GABAergic activity helps to suppress the neuronal hyperexcitability associated with partial seizures.[7][8]

Pharmacokinetically, tiagabine is characterized by rapid absorption and a relatively short elimination half-life of 5 to 9 hours in healthy volunteers, which can be reduced to as little as 2 to 5 hours in patients receiving enzyme-inducing antiepileptic drugs.[9][10][11] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with oxidative metabolism at the thiophene ring being a key pathway.[7][9][10][12] This rapid clearance necessitates frequent dosing and can lead to significant fluctuations in plasma concentrations.

The Deuterium Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) at a metabolically vulnerable position on a drug molecule can significantly alter its pharmacokinetic profile.[][13] This phenomenon is known as the deuterium kinetic isotope effect (KIE).[1][2] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[][13] Consequently, enzymatic reactions that involve the cleavage of this bond, such as CYP450-mediated oxidation, require more energy and proceed at a slower rate.[1][2][]

For Tiagabine-methyl-d6 Hydrochloride, deuteration is targeted at a site susceptible to oxidative metabolism. While tiagabine itself does not possess a methyl group, its known oxidative degradation occurs at the thiophene ring.[14][15] For the purpose of this guide, we will assume "methyl-d6" refers to deuteration at a metabolically active site that mimics the lability of a methyl group, such as positions on the thiophene rings. By slowing down this primary metabolic pathway, we anticipate:

-

Reduced Metabolic Clearance: A lower rate of biotransformation by CYP3A4.

-

Increased Half-Life (t½): A longer duration of the drug in systemic circulation.

-

Enhanced Systemic Exposure (AUC): A greater overall amount of the drug in the body over time.

-

Improved Bioavailability: Potentially reduced first-pass metabolism.

These improvements could translate to reduced dosing frequency, lower required doses, and a more stable plasma concentration profile, ultimately enhancing patient compliance and therapeutic efficacy.[]

Preclinical Characterization Workflow

A robust preclinical evaluation is essential to quantify the pharmacokinetic advantages of Tiagabine-methyl-d6 Hydrochloride. The workflow is designed to first establish in vitro metabolic stability and receptor binding characteristics, followed by definitive in vivo studies in a relevant animal model.

Caption: High-level workflow for preclinical pharmacokinetic evaluation.

In Vitro Experimental Protocols

Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (Clint) of Tiagabine-methyl-d6 Hydrochloride compared to tiagabine in human and rat liver microsomes, thereby quantifying the kinetic isotope effect.

Methodology:

-

Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a cofactor solution containing NADPH, MgCl₂, and other components of an NADPH-regenerating system in phosphate buffer (pH 7.4).[16]

-

Compound Incubation: Add Tiagabine-methyl-d6 HCl or Tiagabine HCl (final concentration typically 1 µM) to the microsomal suspension (final protein concentration 0.5 mg/mL).[17]

-

Reaction Initiation: Pre-warm the compound-microsome mixture to 37°C. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[16]

-

Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17][18]

-

Reaction Termination: The reaction in each aliquot is immediately stopped by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tiagabine-d4).[19]

-

Sample Processing: Samples are vortexed and centrifuged to precipitate proteins. The supernatant is transferred for LC-MS/MS analysis.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (Clint).

Self-Validation: The protocol includes a negative control (incubation without NADPH cofactor) to ensure that compound loss is due to enzymatic metabolism.[16] Positive control compounds (e.g., testosterone for CYP3A4) are run in parallel to verify the metabolic competence of the microsomal batch.[18]

Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of Tiagabine-methyl-d6 Hydrochloride that is unbound (fu) in plasma, as only the unbound drug is available for therapeutic action and clearance.

Methodology:

-

Apparatus Setup: Utilize a Rapid Equilibrium Dialysis (RED) device, which contains individual wells separated by a semipermeable dialysis membrane (MWCO 8-12 kDa).[20][21]

-

Sample Preparation: Spike human or rat plasma with Tiagabine-methyl-d6 HCl or Tiagabine HCl to a final concentration (e.g., 1 µM).

-

Dialysis: Add the spiked plasma to the donor chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber.[22][23]

-

Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow for equilibrium to be reached.[20][22]

-

Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Matrix Matching: To avoid analytical artifacts, the plasma sample is diluted with PBS, and the buffer sample is mixed with blank plasma to match the matrix of the opposing chamber.[23]

-

Analysis: Quantify the concentration of the compound in both chambers using a validated LC-MS/MS method. The percent unbound is calculated as (Concentration in buffer / Concentration in plasma) x 100.

Trustworthiness: The time to reach equilibrium is pre-determined in a pilot experiment.[21][23] Non-specific binding to the apparatus is assessed by running a control without plasma.

In Vivo Pharmacokinetic Study Protocol

Objective: To define the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of Tiagabine-methyl-d6 Hydrochloride in a preclinical species and compare it directly to tiagabine.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are selected due to their common use in DMPK studies and established metabolic profiles.

Methodology:

-

Dosing Groups:

-

Group 1: Tiagabine HCl (2 mg/kg, Intravenous)

-

Group 2: Tiagabine HCl (10 mg/kg, Oral Gavage)

-

Group 3: Tiagabine-methyl-d6 HCl (2 mg/kg, Intravenous)

-

Group 4: Tiagabine-methyl-d6 HCl (10 mg/kg, Oral Gavage)

-

-

Administration: IV doses are administered via the tail vein. PO doses are administered via oral gavage. The vehicle will be a suitable formulation (e.g., 20% Solutol in water).

-

Blood Sampling: Serial blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) into EDTA-coated tubes at pre-defined time points:

-

IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Plasma is stored at -80°C until analysis.

-

Bioanalysis by LC-MS/MS: Plasma samples are prepared using protein precipitation.[19] The concentrations of the parent drug are determined using a validated LC-MS/MS method, which offers high sensitivity and selectivity.[24][25]

Expected Pharmacokinetic Profile and Data

The deuteration of tiagabine is expected to yield significant improvements in its pharmacokinetic profile.

Metabolism: The Core of the KIE

The primary metabolic pathway for tiagabine is oxidation by CYP3A4.[9][12] By strengthening the C-H bonds at the site of metabolism through deuteration, the rate of this reaction is expected to decrease.

Caption: Expected impact of deuteration on CYP3A4-mediated metabolism.

Comparative Pharmacokinetic Data (Projected)

The following table summarizes the projected pharmacokinetic parameters for tiagabine and its deuterated analog based on the anticipated KIE.

| Parameter | Tiagabine HCl (Projected) | Tiagabine-methyl-d6 HCl (Projected) | Expected Improvement |

| Oral Bioavailability (F) | ~90%[7][11] | >95% | Reduced first-pass effect |

| Plasma Protein Binding | ~96%[7][11][12] | ~96% | No significant change expected |

| Half-Life (t½) (rat) | ~2.5 hours | ~5.0 - 7.5 hours | 2.0x - 3.0x increase |